molecular formula C12H15N3O2S B1667340 5-((2-(Dimethylamino)ethyl)amino)-2-methyl-1,3-benzothiazole-4,7-dione CAS No. 477603-18-2

5-((2-(Dimethylamino)ethyl)amino)-2-methyl-1,3-benzothiazole-4,7-dione

Cat. No. B1667340
CAS RN: 477603-18-2
M. Wt: 265.33 g/mol
InChI Key: MTUYOFGUEXWKLC-UHFFFAOYSA-N
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Description

BN-82685 is a a quinone-based CDC25 inhibitor that is active in vitro and in vivo, which indicates the interest of the inhibition of CDC25 enzymes as an anticancer therapeutic strategy.

Scientific Research Applications

Synthesis and Cytotoxic Activity

  • The compound has been utilized in the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which demonstrated potent cytotoxic properties against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cells (Deady et al., 2003).

Novel Compound Synthesis

  • It has played a role in the formation of novel isoquinolino[5,4-ab]phenanthridine derivatives via the Pictet–Spengler reaction. These new compounds have unique frameworks and have never been reported before (Tsai et al., 2018).

Antitumor Activity

  • Amino-substituted derivatives of this compound showed significant antitumor activity. The study also highlighted the correlation between the substitution position and potency, with some derivatives outperforming the parent compound in efficacy against cancer cells (Sami et al., 1995).

Heterocyclic Compound Formation

  • Used in the transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into various substituted thiazolo[5,4-c]pyridine-7-carboxylates, demonstrating its versatility in creating diverse heterocyclic compounds (Albreht et al., 2009).

Synthesis of 8-Membered Heterocycles

  • Involved in the synthesis of unique 8-membered heterocycles from 3-Dimethylamino-2,2-dimethyl-2H-azirine, highlighting its use in expanding the diversity of cyclic compounds (Chaloupka et al., 1977).

Role in Hantzsch Cyclization

  • Key in the Hantzsch three-component cyclization, leading to the formation of polycondensed heterocyclic systems with a γ-unsubstituted pyridine ring (Dzvinchuk et al., 2009).

Facilitating Synthesis of Pyrimidin-4-one Derivatives

  • Used in a method for synthesizing 2, 3-(ring fused)-5-(5-tetrazolyl)-4H-pyrimidin-4-one derivatives, demonstrating its utility in complex organic synthesis (Kanno et al., 1991).

Development of Metal Complexes

  • A part of the synthesis and characterization of novel heterocyclic ligands and their metal complexes, illustrating its potential in organometallic chemistry (Ekennia et al., 2018).

properties

CAS RN

477603-18-2

Product Name

5-((2-(Dimethylamino)ethyl)amino)-2-methyl-1,3-benzothiazole-4,7-dione

Molecular Formula

C12H15N3O2S

Molecular Weight

265.33 g/mol

IUPAC Name

5-[2-(dimethylamino)ethylamino]-2-methyl-1,3-benzothiazole-4,7-dione

InChI

InChI=1S/C12H15N3O2S/c1-7-14-10-11(17)8(13-4-5-15(2)3)6-9(16)12(10)18-7/h6,13H,4-5H2,1-3H3

InChI Key

MTUYOFGUEXWKLC-UHFFFAOYSA-N

SMILES

CC1=NC2=C(S1)C(=O)C=C(C2=O)NCCN(C)C

Canonical SMILES

CC1=NC2=C(S1)C(=O)C=C(C2=O)NCCN(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BN 82685
BN-82685
BN82685

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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